Kinase Inhibitory Potency (PI3K) vs. Unsubstituted Indazole Boronic Acid
The 5-fluoro substituent significantly enhances the inhibitory activity of the indazole core against the lipid kinase PI3K, a critical target in oncology. The (5-fluoro-1H-indazol-4-yl)boronic acid scaffold, when incorporated into a larger inhibitor, exhibits a competitive inhibition profile with an IC50 value of 0.4 µM against PI3K . In stark contrast, analogous compounds derived from the unsubstituted (1H-indazol-4-yl)boronic acid lack this level of potency against the same target in the same assay system, underscoring the functional impact of the 5-fluoro substitution .
| Evidence Dimension | PI3K enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.4 µM |
| Comparator Or Baseline | Analog derived from unsubstituted (1H-indazol-4-yl)boronic acid |
| Quantified Difference | Significantly more potent (unsubstituted analog lacks this level of potency) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Procurement of this specific 5-fluoro derivative is essential for research programs targeting PI3K-mediated pathways, as the unsubstituted analog fails to deliver the required potency.
